molecular formula C18H14Cl2N4O2 B2988655 (E)-N'-(2,4-dichlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 307320-41-8

(E)-N'-(2,4-dichlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2988655
CAS No.: 307320-41-8
M. Wt: 389.24
InChI Key: UIZQMHVOVIMHGE-UFFVCSGVSA-N
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Description

(E)-N'-(2,4-dichlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide (hereafter referred to as E-DPPC) is a pyrazole-carbohydrazide derivative synthesized via condensation of 5-phenyl-1H-pyrazole-3-carbohydrazide with 2,4-dichlorobenzaldehyde in ethanol under acidic conditions (62% yield) . Its structure, confirmed by FT-IR, ¹H-NMR, ESI-MS, and single-crystal X-ray diffraction, adopts an (E)-configuration at the imine bond, stabilized by intramolecular hydrogen bonding (N–H⋯O) . DFT studies (B3LYP/6-311G**) reveal a planar geometry with distinct electronic properties influenced by the electron-withdrawing dichlorophenyl and electron-donating methoxyphenyl groups .

Properties

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N4O2/c1-26-14-6-3-11(4-7-14)16-9-17(23-22-16)18(25)24-21-10-12-2-5-13(19)8-15(12)20/h2-10H,1H3,(H,22,23)(H,24,25)/b21-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZQMHVOVIMHGE-UFFVCSGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N'-(2,4-dichlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, a compound characterized by its unique structure and functional groups, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and various therapeutic potentials supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H14Cl2N4O2C_{18}H_{14}Cl_2N_4O_2. The compound features a pyrazole core with a benzylidene moiety and a methoxyphenyl substituent, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC18H14Cl2N4O2C_{18}H_{14}Cl_2N_4O_2
CAS Number307320-41-8
Molecular WeightNot Available

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on tumor growth. In vitro studies have shown that these compounds can induce apoptosis in cancer cells and inhibit cell migration and cycle progression .

The mechanism through which this compound exerts its effects may involve the modulation of key signaling pathways such as the PI3K/Akt pathway. This pathway is crucial for cell survival and proliferation; thus, compounds targeting these mechanisms can potentially lead to effective cancer therapies .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for anti-inflammatory activity. Similar hydrazone derivatives have been reported to exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at micromolar concentrations . This suggests that this compound may also be beneficial in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been documented. Compounds with similar structural features have shown effectiveness against various bacterial strains and fungi, indicating a broad spectrum of antimicrobial activity .

Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of several pyrazole derivatives on MCF-7 breast cancer cells. Among these, a compound structurally related to this compound exhibited an IC50 value of 12 µM, demonstrating substantial potency compared to standard chemotherapeutics .

Study 2: Anti-inflammatory Properties

In a controlled experiment assessing anti-inflammatory effects, derivatives similar to this compound were tested for their ability to inhibit TNF-α production in LPS-stimulated macrophages. Results indicated a reduction in TNF-α levels by up to 75% at concentrations as low as 10 µM .

Study 3: Antimicrobial Evaluation

A comparative study tested the antimicrobial efficacy of various pyrazole derivatives against common pathogens such as E. coli and Staphylococcus aureus. The results revealed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to or lower than those of conventional antibiotics .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares E-DPPC with structurally analogous pyrazole-carbohydrazide derivatives:

Compound Name (Abbreviation) Substituents on Benzylidene Group Key Structural Features Electronic Properties (DFT)
E-DPPC 2,4-Dichloro Planar geometry; intramolecular N–H⋯O H-bond; Cl atoms increase lipophilicity HOMO-LUMO gap: 4.3 eV; strong electron-withdrawing effect from Cl
(E)-N’-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) 4-Methoxy Non-planar distortion due to methoxy group; weaker H-bonding HOMO-LUMO gap: 3.9 eV; electron-donating methoxy enhances π-conjugation
(E)-N’-(4-(Dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MABPC) 4-Dimethylamino Bulky dimethylamino group disrupts planarity; stronger intramolecular interactions HOMO-LUMO gap: 3.6 eV; dimethylamino provides strong electron donation, lowering gap
(E)-N’-(4-Nitrobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-NBPC) 4-Nitro Highly polarized nitro group; planar but with steric hindrance HOMO-LUMO gap: 4.8 eV; nitro group creates electron-deficient region

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in E-DPPC, NO₂ in E-NBPC) widen the HOMO-LUMO gap, enhancing stability but reducing reactivity.
  • Electron-donating groups (e.g., OCH₃ in E-MBPC , N(CH₃)₂ in E-MABPC ) lower the gap, increasing reactivity and π-conjugation .
Pharmacological Activity Comparisons

Pharmacological evaluations of pyrazole-carbohydrazide derivatives reveal substituent-dependent bioactivity:

Compound Analgesic Activity (Tail-Flick Test, 100 mg/kg) Sedative Effect (Hole-Board Test) Anti-inflammatory Activity (Prostaglandin Inhibition) References
E-DPPC Not reported Not reported Not reported
5c (N'-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazol-3-carbohydrazide) 19.31% elongation (p<0.01) at 30 min Strong (reduced head dips) Moderate
E-MBPC 8.38% elongation (p<0.05) Moderate Not tested
E-MABPC 6% elongation (NS) Weak Not tested

Key Observations :

  • Chlorinated derivatives (e.g., 5c) exhibit superior analgesic and sedative effects compared to methoxy or dimethylamino analogs, likely due to enhanced lipophilicity and receptor binding .
  • Anti-inflammatory activity correlates with electron-withdrawing substituents; however, E-DPPC ’s specific data remain unstudied .
Crystallographic and Spectroscopic Comparisons
  • Crystallography : All compounds were resolved via single-crystal X-ray diffraction (SHELX suite) . E-DPPC shows shorter H-bond distances (1.87 Å) compared to E-MBPC (2.02 Å), suggesting stronger intramolecular stabilization .
  • Vibrational Spectroscopy : The C=O stretch in E-DPPC (1665 cm⁻¹) is redshifted vs. E-MBPC (1680 cm⁻¹), indicating stronger electron withdrawal from Cl .

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